molecular formula C20H22N2O6S B1455920 去乙酰阿普雷米拉斯特 CAS No. 635705-72-5

去乙酰阿普雷米拉斯特

货号: B1455920
CAS 编号: 635705-72-5
分子量: 418.5 g/mol
InChI 键: BHJUWEUNUCJYER-OAHLLOKOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Deacetyl apremilast is a derivative of apremilast, a small-molecule phosphodiesterase 4 inhibitor. Apremilast is primarily used in the treatment of inflammatory conditions such as psoriasis and psoriatic arthritis.

科学研究应用

N-Deacetyl apremilast has several scientific research applications, including:

作用机制

Target of Action

N-Deacetyl Apremilast primarily targets the enzyme phosphodiesterase 4 (PDE4) which is centrally involved in the cytokine production of inflammatory cells, angiogenesis, and the functional properties of other cell types .

Mode of Action

N-Deacetyl Apremilast, similar to Apremilast, is an inhibitor of PDE4 . PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger in cells . By inhibiting PDE4, N-Deacetyl Apremilast increases intracellular cAMP levels . This increase in cAMP levels leads to a modulation of the production of multiple pro-inflammatory and anti-inflammatory mediators .

Biochemical Pathways

The increase in cAMP levels by N-Deacetyl Apremilast affects multiple biochemical pathways. It regulates immune responses associated with psoriasis and psoriatic arthritis . It also blocks the synthesis of several pro-inflammatory cytokines and chemokines, such as tumor necrosis factor alpha, interleukin 23, CXCL9, and CXCL10 in multiple cell types .

Pharmacokinetics

It is extensively metabolized via multiple pathways, with unchanged drug representing a small percentage of the circulating radioactivity and excreted radioactivity . The predominant metabolite is O-desmethyl apremilast glucuronide .

Result of Action

The increase in cAMP levels by N-Deacetyl Apremilast leads to a decrease in the production of pro-inflammatory mediators and an increase in the production of anti-inflammatory mediators . This results in anti-inflammatory effects in vitro and has shown efficacy in a pre-clinical mouse model for psoriasis . It also has profound anti-inflammatory properties in animal models of inflammatory disease, as well as human chronic inflammatory diseases such as psoriasis and psoriatic arthritis .

Action Environment

The action of N-Deacetyl Apremilast can be influenced by various environmental factors. For instance, co-administration of N-Deacetyl Apremilast with ketoconazole resulted in a significant increase in N-Deacetyl Apremilast AUC, indicating that CYP3A4/5 metabolism plays an important role in N-Deacetyl Apremilast clearance . This suggests that the efficacy and stability of N-Deacetyl Apremilast can be influenced by factors such as drug interactions and the metabolic state of the individual.

生化分析

Biochemical Properties

N-Deacetyl apremilast plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. One of the primary interactions is with phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, N-Deacetyl apremilast increases intracellular cAMP levels, which in turn modulates the activity of protein kinase A (PKA) and other cAMP-dependent pathways . This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-23 (IL-23), and interleukin-17 (IL-17) .

Cellular Effects

N-Deacetyl apremilast exerts significant effects on various cell types and cellular processes. In immune cells, such as monocytes and T-cells, it inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation . In keratinocytes, N-Deacetyl apremilast modulates cell signaling pathways, leading to decreased cell proliferation and reduced production of inflammatory mediators . Additionally, it influences gene expression by altering the transcription of genes involved in inflammatory responses . These effects collectively contribute to its therapeutic efficacy in inflammatory diseases.

Molecular Mechanism

The molecular mechanism of N-Deacetyl apremilast involves its binding to the catalytic site of PDE4, thereby inhibiting the enzyme’s activity . This inhibition prevents the degradation of cAMP, leading to increased intracellular cAMP levels . Elevated cAMP activates PKA, which then phosphorylates various target proteins involved in inflammatory responses . Additionally, N-Deacetyl apremilast modulates the expression of genes encoding pro-inflammatory cytokines, further contributing to its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Deacetyl apremilast have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that N-Deacetyl apremilast maintains its efficacy in reducing inflammation and modulating cellular functions in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of N-Deacetyl apremilast vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation without significant adverse effects . At higher doses, toxic effects such as liver injury and gastrointestinal disturbances have been observed . These findings highlight the importance of optimizing dosage to balance therapeutic efficacy and safety in clinical applications.

Metabolic Pathways

N-Deacetyl apremilast is involved in multiple metabolic pathways. It undergoes extensive metabolism, primarily through O-demethylation, N-deacetylation, and glucuronidation . The major metabolites include O-desmethyl apremilast glucuronide and other minor compounds formed via hydroxylation and hydrolysis . These metabolic pathways play a crucial role in the compound’s clearance and overall pharmacokinetics .

Transport and Distribution

Within cells and tissues, N-Deacetyl apremilast is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound’s modest lipophilicity allows it to cross cellular membranes and accumulate in target tissues, enhancing its therapeutic effects . Additionally, nanocrystal-based formulations have been developed to improve its topical delivery and selective distribution in skin layers .

Subcellular Localization

N-Deacetyl apremilast exhibits specific subcellular localization patterns that influence its activity and function. It is primarily localized in the cytoplasm, where it interacts with PDE4 and other target proteins . The compound’s localization is influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments . Understanding its subcellular localization is essential for elucidating its precise mechanisms of action and optimizing its therapeutic potential.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Deacetyl apremilast typically involves the deacetylation of apremilast. This can be achieved through various chemical reactions, including hydrolysis under acidic or basic conditions. The reaction conditions must be carefully controlled to ensure the selective removal of the acetyl group without affecting other functional groups in the molecule .

Industrial Production Methods: Industrial production of N-Deacetyl apremilast involves large-scale deacetylation processes. These processes often utilize high-performance liquid chromatography (HPLC) to monitor the reaction and ensure the purity of the final product. The use of optimized reaction conditions and purification techniques is crucial to achieve high yields and consistent quality .

化学反应分析

Types of Reactions: N-Deacetyl apremilast undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

相似化合物的比较

Uniqueness: N-Deacetyl apremilast is unique due to its specific deacetylated structure, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound. Its role as a metabolite and potential degradation product of apremilast also makes it significant in the context of drug stability and quality control.

属性

IUPAC Name

4-amino-2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6S/c1-4-28-17-10-12(8-9-16(17)27-2)15(11-29(3,25)26)22-19(23)13-6-5-7-14(21)18(13)20(22)24/h5-10,15H,4,11,21H2,1-3H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJUWEUNUCJYER-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635705-72-5
Record name N-Deacetyl apremilast
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0635705725
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-DEACETYL APREMILAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU766G6PHK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A 500 mL 3-necked round bottom flask was equipped with a mechanical stirrer, thermometer, and condenser. The reaction vessel was charged with (S)-2-(3-ethoxy-4-methoxyphenyl)-1-(methylsulphonyl)-eth-2-yl amine N-acetyl-L-leucine salt (25 g, 56 mmol, 98% ee), 3-acetamidophthalic anhydride (12.1 g 58.8 mmol), and glacial acetic acid (250 mL). The mixture was refluxed over night and then cooled to <50° C. The solvent was removed in vacuo, and the residue was dissolved in ethyl acetate. The resulting solution was washed with water (250 mL×2), saturated aqeous NaHCO3 (250 mL×2), brine (250 mL×2), and dried over sodium sulphate. The solvent was evaporated in vacuo, and the residue recrystallized from a binary solvent containing ethanol (150 mL) and acetone (75 mL). The solid was isolated by vacuum filtration and washed with ethanol (100 mL×2). The product was dried in vacuo at 60° C. to a constant weight, affording 19.4 g (75% yield) of S-{2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-aminoisoindoline-1,3-dione with 98% ee. Chiral HPLC (15/85 EtOH/20 mM KH2PO4 @pH 3.5, Ultron Chiral ES-OVS from Agilent Technology, 150 mm×4.6 mm, 0.4 mL/min., @240 nm): 25.4 min (S-isomer, 98.7%), 29.5 min (R-isomer, 1.2%). 1H-NMR (CDCl3) δ:1.47 (t, 3H), 2.26 (s, 3H), 2.87 (s, 3H), 3.68-3.75 (dd, 1H), 3.85 (s, 3H), 4.07-4.15 (q, 2H), 4.51-4.61 (dd, 1H), 5.84-5.90 (dd, 1H), 6.82-8.77 (m, 6H), 9.46 (s, 1H). 13C-NMR (DMSO-d6) δ: 14.66, 24.92, 41.61, 48.53, 54.46, 55.91, 64.51, 111.44, 112.40, 115.10, 118.20, 120.28, 124.94, 129.22, 131.02, 136.09, 137.60, 148.62, 149.74, 167.46, 169.14, 169.48.
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-nitroisoindoline-1,3-dione (710 mg, 1.58 mmol) and Pd/C (200 mg) in ethyl acetate/acetone (40 mL each) was shaken under H2 (50 psi) in a Parr Type Shaker for 5 hours. The suspension was filtered through a pad of magnesium sulfate. The filtrate was concentrated in vacuo to give an oil. The oil was stirred with ethyl acetate (a mL), hexane (2 mL) and ether (2 ML)for 1 h. The resulting suspension was filtered and the solid was dried in a vacuum oven to give 2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-aminoisoindoline-1,3-dione as a yellow solid (550 mg, 83% yield): mp, 135.0-137.5° C.; 1H NMR (DMSO-d6); δ 1.32 (t, J=6.9 Hz, 3H, CH3), 3.00 (s, 3H, CH3), 3.73 (s, 3H, CH3), 4.00 (q, J=6.9 Hz, 2H, CH2), 4.08 (dd, J=4.2, 14.5 Hz, 1H, CHH), 4.36 (dd, J=10.8, 14.2 Hz, 1H, CHH), 5.72 (dd, J=4.1, 10.3 Hz, 1H, NCH), 6.51(br s, SH, NH2), 6.89-7.07 (m, 5H, Ar), 7.43 (t, J=7.4, Hz, 1H, Ar); 13C NMR (CDCl3) δ 14.68, 41.55, 48.62, 55.23, 55.93, 64.48, 110.70, 111.42, 112.52, 112.96, 120.38, 121.30, 129.95, 132.23, 135.37, 145.56, 148.56, 149.56, 168.19, 169.43; Anal Calcd for C20H22NO6S: C, 57.41; H, 5.30; N, 6.69. Found C, 57.11; H, 5.23; N, 6.43.
Name
ethyl acetate acetone
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Deacetyl apremilast
Reactant of Route 2
Reactant of Route 2
N-Deacetyl apremilast
Reactant of Route 3
Reactant of Route 3
N-Deacetyl apremilast
Reactant of Route 4
N-Deacetyl apremilast
Reactant of Route 5
N-Deacetyl apremilast
Reactant of Route 6
N-Deacetyl apremilast

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。